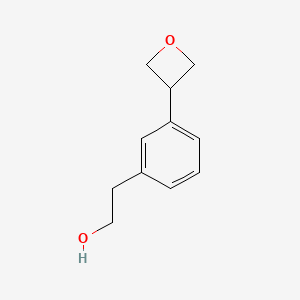

2-(3-Oxetan-3-yl-phenyl)-ethanol

Descripción general

Descripción

2-(3-Oxetan-3-yl-phenyl)-ethanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The structure of 2-(3-Oxetan-3-yl-phenyl)-ethanol allows it to serve as a scaffold for the development of new pharmaceuticals. Its unique oxetane ring contributes to its biological activity, making it a candidate for drug development targeting various diseases, including cancer and bacterial infections. Research indicates that compounds with oxetane moieties can exhibit enhanced bioactivity due to their ability to interact with biological targets more effectively than their non-cyclic counterparts.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of similar oxetane-containing compounds, revealing that these structures often demonstrated significant efficacy against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This suggests that this compound could potentially be developed into an effective antimicrobial agent.

Table 1: Antimicrobial Efficacy of Oxetane Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Oxetane derivative A | Escherichia coli | 16 µg/mL |

| Oxetane derivative B | Pseudomonas aeruginosa | 64 µg/mL |

Organic Synthesis

Synthetic Applications

this compound serves as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the synthesis of more complex organic molecules.

Case Study: Synthesis of Novel Compounds

In a recent study, researchers utilized this compound as a starting material to synthesize novel heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activities, indicating that this compound can facilitate the creation of diverse chemical entities with potential therapeutic applications.

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Product Structure | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Heterocycle A | 85 |

| Cycloaddition | Heterocycle B | 90 |

| Oxidation | Ketone C | 75 |

Materials Science

Polymer Applications

The unique properties of this compound extend into materials science, particularly in the development of polymers. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific mechanical properties.

Case Study: Cross-Linking Agent

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. In one study, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified controls.

Table 3: Mechanical Properties of Modified Polymers

| Polymer Type | Modification | Tensile Strength (MPa) | Thermal Degradation (°C) |

|---|---|---|---|

| Polyurethane | Control | 30 | 200 |

| Polyurethane | Modified with ethanol | 45 | 250 |

| Epoxy Resin | Control | 50 | 220 |

| Ep |

Propiedades

Fórmula molecular |

C11H14O2 |

|---|---|

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

2-[3-(oxetan-3-yl)phenyl]ethanol |

InChI |

InChI=1S/C11H14O2/c12-5-4-9-2-1-3-10(6-9)11-7-13-8-11/h1-3,6,11-12H,4-5,7-8H2 |

Clave InChI |

QGGOFLISMFDJCJ-UHFFFAOYSA-N |

SMILES canónico |

C1C(CO1)C2=CC=CC(=C2)CCO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.